molecular formula C9H12N2Si B1315949 5-((Trimethylsilyl)ethynyl)pyrimidine CAS No. 216309-28-3

5-((Trimethylsilyl)ethynyl)pyrimidine

Cat. No.: B1315949
CAS No.: 216309-28-3
M. Wt: 176.29 g/mol
InChI Key: BESYUGWNHQDZIK-UHFFFAOYSA-N
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Description

5-((Trimethylsilyl)ethynyl)pyrimidine: is an organic compound with the molecular formula C9H12N2Si . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a trimethylsilyl group attached to an ethynyl group at the 5-position of the pyrimidine ring. This structural modification imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: 5-((Trimethylsilyl)ethynyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-((Trimethylsilyl)ethynyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups enhance the compound’s reactivity, allowing it to interact with different molecular targets and pathways. The ethynyl group can undergo addition reactions, while the trimethylsilyl group can be easily removed or substituted, facilitating further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 5-((Trimethylsilyl)ethynyl)pyrimidine is unique due to the combination of the pyrimidine ring and the trimethylsilyl-protected ethynyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

trimethyl(2-pyrimidin-5-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESYUGWNHQDZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571835
Record name 5-[(Trimethylsilyl)ethynyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216309-28-3
Record name 5-[(Trimethylsilyl)ethynyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 5-bromopyrimidine (50.0 g, 314.4 mmol) in triethylamine (400 mL), add copper (1) iodide (1.20 g, 6.2 mmol) and stir mixture under nitrogen. After 15 min., add trimethylsilyl acetylene (53.3 mL, 377.3 mmol), followed by dichlorobis(triphenyl-phosphine) palladium (11) (8.82 g, 12.5 mmol) and stir at RT. After 3 h, filter the solution through Celite®, rinsing with ether. Concentrate the filtrate under reduced pressure. Purification by flash chromatography on silica gel eluting first with hexanes (100%), then with hexanes:EtOAc (3:1) gives the title compound: 1H NMR (300 MHz, CDCl3) δ 9.10 (s, 1H), 8.77 (s, 2H), 0.27 (s, 9H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
53.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenyl-phosphine) palladium (11)
Quantity
8.82 g
Type
reactant
Reaction Step Three
Name
copper (1) iodide
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Tetrakis(triphenylphosphine)palladium(O) (727 mg, 0.6 mmol) was added to a stirred, degassed suspension of 5-bromopyrimidine (5.0 g, 31.4 mmol) and copper(I)iodide (120 mg, 0.6 mmol) in toluene and diisopropylamine (1:1, 200 ml) under nitrogen. The reaction mixture was heated to 60° C., trimethylsilylacetylene (4.89 ml, 34.6 mmol) was added and the reaction mixture was stirred for 3 hours at 60° C. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate (200 ml) and washed with saturated aqueous ammonium chloride solution (3×100 ml). The organic layer was separated, dried over MgSO4 and concentrated in vacuo. The crude product was purified by flash column chromatography (5% ethyl acetate/heptane) to give 5-trimethylsilanylethynyl-pyrimidine as a pale brown solid, 4.71 g (85% yield). LC at 215 nm; Rt 2.07: 88%, m/z (ES+): 177 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
4.89 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
727 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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